Cas no 7180-11-2 (3-(2-hydroxyethanesulfonyl)benzoic acid)

3-(2-Hydroxyethanesulfonyl)benzoic acid is a sulfonated benzoic acid derivative characterized by its hydroxyl and sulfonyl functional groups. This compound is of interest in organic synthesis and pharmaceutical applications due to its bifunctional reactivity, enabling modifications at both the carboxylic acid and hydroxyethylsulfonyl moieties. The presence of the sulfonyl group enhances solubility in polar solvents, while the carboxylic acid allows for further derivatization, such as esterification or amidation. Its structural features make it a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry for drug design. The compound’s stability under standard conditions and compatibility with common reaction conditions further contribute to its utility in research and industrial settings.
3-(2-hydroxyethanesulfonyl)benzoic acid structure
7180-11-2 structure
Product Name:3-(2-hydroxyethanesulfonyl)benzoic acid
CAS No:7180-11-2
MF:
MW:
MDL:MFCD11179726
CID:4657749
PubChem ID:43140544
Update Time:2025-05-20

3-(2-hydroxyethanesulfonyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-((2-hydroxyethyl)sulfonyl)benzoic acid
    • 3-(2-hydroxyethanesulfonyl)benzoic acid
    • MDL: MFCD11179726

3-(2-hydroxyethanesulfonyl)benzoic acid Pricemore >>

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Additional information on 3-(2-hydroxyethanesulfonyl)benzoic acid

Introduction to 3-(2-hydroxyethanesulfonyl)benzoic acid (CAS No. 7180-11-2)

3-(2-hydroxyethanesulfonyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 7180-11-2, is a significant compound in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structure that includes both a hydroxyl group and a sulfonyl group attached to a benzene ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

The molecular structure of 3-(2-hydroxyethanesulfonyl)benzoic acid consists of a benzene core substituted with a 2-hydroxyethanesulfonyl moiety. This configuration contributes to its reactivity and solubility characteristics, which are essential for its applications in medicinal chemistry. The hydroxyl group can participate in hydrogen bonding, enhancing interactions with biological targets, while the sulfonyl group introduces polarity and potential for further functionalization.

In recent years, 3-(2-hydroxyethanesulfonyl)benzoic acid has garnered attention due to its potential role in drug development. Its derivatives have been explored as intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and even as precursors for more complex pharmacophores. The compound's ability to act as a scaffold for medicinal chemistry has opened up avenues for designing novel therapeutic agents with improved efficacy and reduced side effects.

One of the most compelling aspects of 3-(2-hydroxyethanesulfonyl)benzoic acid is its versatility in chemical modifications. Researchers have leveraged its structure to develop compounds with targeted biological activities. For instance, modifications at the hydroxyl or sulfonyl positions can alter the compound's pharmacokinetic properties, such as solubility and metabolic stability. These modifications are crucial for optimizing drug candidates for clinical use.

Recent studies have highlighted the importance of 3-(2-hydroxyethanesulfonyl)benzoic acid in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating derivatives of this compound into kinase inhibitors, researchers aim to develop treatments that selectively target aberrant signaling pathways without affecting normal cellular processes.

The synthesis of 3-(2-hydroxyethanesulfonyl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies are essential for ensuring that the final product meets the stringent requirements for pharmaceutical applications.

The pharmacological profile of 3-(2-hydroxyethanesulfonyl)benzoic acid has been extensively studied in preclinical models. Initial investigations have revealed promising activities against various biological targets, including enzymes and receptors involved in inflammation and pain modulation. These findings have laid the groundwork for further exploration into its therapeutic potential.

Moreover, the environmental impact of 3-(2-hydroxyethanesulfonyl)benzoic acid has been considered in recent research. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce environmental footprint. Green chemistry principles have been applied to optimize processes, ensuring that the production of this compound aligns with global sustainability goals.

The future prospects for 3-(2-hydroxyethanesulfonyl)benzoic acid are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. Collaborative efforts between academia and industry are expected to drive innovation, leading to new derivatives with enhanced properties and broader therapeutic uses.

In conclusion, 3-(2-hydroxyethanesulfonyl)benzoic acid (CAS No. 7180-11-2) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents, while its reactivity allows for diverse chemical modifications. As research continues to uncover new applications and synthetic methods, this compound is poised to play an increasingly important role in advancing medical science.

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